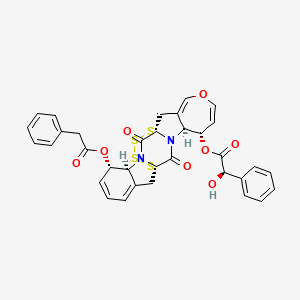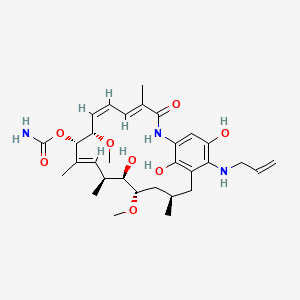
瑞塔司米星
描述
- 它属于17-烯丙基氨基-17-脱甲氧基吉尔丹霉素 (17-AAG) 类似物类。
- 该化合物的化学结构为:!Retaspimycin Chemical Structure
瑞塔司霉素: 是一种有效的(热休克蛋白 90)抑制剂,该蛋白是一种参与蛋白质折叠和稳定化的分子伴侣。
科学研究应用
化学: 用作研究 Hsp90 抑制和蛋白质折叠的工具化合物。
生物学: 研究其对细胞过程、蛋白质稳定性和伴侣功能的影响。
医学: 临床试验探索其作为抗癌剂的潜力。
工业: 可能在药物开发和基于蛋白质的治疗中具有应用。
作用机制
Hsp90 抑制: 瑞塔司霉素与 Hsp90 的 ATP 结合位点结合,破坏其功能。
分子靶标: Hsp90 稳定客户蛋白(例如,激酶、转录因子)。
途径: 抑制影响多种信号通路,导致蛋白质表达和细胞反应发生改变。
生化分析
Biochemical Properties
Retaspimycin plays a crucial role in biochemical reactions by inhibiting the activity of heat shock protein 90 (HSP90). HSP90 is a molecular chaperone that stabilizes and activates a wide range of client proteins, including protein kinases, transcription factors, and steroid hormone receptors . By inhibiting HSP90, Retaspimycin disrupts the HSP90-client protein complex, leading to the misfolding, ubiquitination, and proteasomal degradation of these client proteins . This inhibition affects various cellular processes, including cell signaling, proliferation, and survival.
Cellular Effects
Retaspimycin exerts significant effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, Retaspimycin has been shown to reduce the stability and activity of oncogenic proteins, leading to decreased cell proliferation and increased apoptosis . Additionally, Retaspimycin affects the expression of genes involved in stress response and protein homeostasis, further contributing to its antitumor activity .
Molecular Mechanism
The molecular mechanism of Retaspimycin involves its binding to the ATP-binding domain of HSP90, thereby inhibiting its chaperone activity . This binding prevents the proper folding and stabilization of HSP90 client proteins, leading to their degradation. Retaspimycin also affects the activity of other biomolecules, such as protein kinases and transcription factors, by disrupting their interaction with HSP90 . This disruption results in the inhibition of multiple oncogenic signaling pathways, contributing to its therapeutic effects in cancer .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Retaspimycin have been observed to change over time. The stability and degradation of Retaspimycin are critical factors that influence its long-term effects on cellular function. Studies have shown that Retaspimycin remains stable under physiological conditions, allowing for sustained inhibition of HSP90 activity .
Dosage Effects in Animal Models
The effects of Retaspimycin vary with different dosages in animal models. At lower doses, Retaspimycin has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, Retaspimycin can induce adverse effects, including gastrointestinal disturbances and fatigue . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing toxicity in clinical applications.
Metabolic Pathways
Retaspimycin is involved in several metabolic pathways, primarily through its interaction with HSP90. The inhibition of HSP90 by Retaspimycin affects the stability and activity of various enzymes and cofactors involved in cellular metabolism . This disruption can lead to alterations in metabolic flux and changes in metabolite levels, further contributing to its antitumor effects . Additionally, Retaspimycin undergoes metabolic transformation in the liver, which can influence its pharmacokinetics and overall efficacy .
Transport and Distribution
The transport and distribution of Retaspimycin within cells and tissues are mediated by various transporters and binding proteins. Retaspimycin is known to interact with efflux transporters, which can affect its intracellular accumulation and distribution . Additionally, Retaspimycin can bind to plasma proteins, influencing its bioavailability and tissue distribution . These factors play a crucial role in determining the therapeutic efficacy and safety profile of Retaspimycin in clinical settings.
Subcellular Localization
Retaspimycin exhibits specific subcellular localization patterns that influence its activity and function. It has been observed to localize primarily in the cytoplasm, where it interacts with HSP90 and its client proteins . The subcellular localization of Retaspimycin is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for its inhibitory effects on HSP90 and the subsequent degradation of client proteins.
准备方法
合成路线: 瑞塔司霉素可以通过化学反应合成。一种常见的合成路线涉及修饰吉尔丹霉素衍生物。
反应条件: 具体的反应条件可能有所不同,但关键步骤包括烯丙基化和脱甲氧基化。
工业生产: 工业规模的生产方法是专有的,但它们可能涉及合成路线和纯化过程的优化。
化学反应分析
反应: 瑞塔司霉素会发生各种反应,包括
常用试剂和条件: 这些取决于具体的反应。例如
主要产物: 主要产物是瑞塔司霉素本身。
相似化合物的比较
独特特征: 瑞塔司霉素的高效力和溶解度使其与众不同。
类似化合物: 其他 Hsp90 抑制剂包括 17-AAG、吉尔丹霉素和甘尼替比。
1 Sydor JR, et al. Development of 17-allylamino-17-demethoxygeldanamycin hydroquinone hydrochloride (IPI-504), an anti-cancer agent directed against Hsp90. Proc Natl Acad Sci U S A. 2006 Nov 14;103(46):17408-13. 2 Floris G, et al. The heat shock protein 90 inhibitor IPI-504 induces KIT degradation, tumor shrinkage, and cell proliferation arrest in xenograft models of gastrointestinal stromal tumors. (Abstracts from referenced studies are available in the source.)
属性
IUPAC Name |
[13,20,22-trihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3-oxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H45N3O8/c1-8-12-33-26-21-13-17(2)14-25(41-7)27(36)19(4)15-20(5)29(42-31(32)39)24(40-6)11-9-10-18(3)30(38)34-22(28(21)37)16-23(26)35/h8-11,15-17,19,24-25,27,29,33,35-37H,1,12-14H2,2-7H3,(H2,32,39)(H,34,38) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKGNIRUXAZDQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=C(C(=C2O)C1)NCC=C)O)C)OC)OC(=O)N)C)C)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H45N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


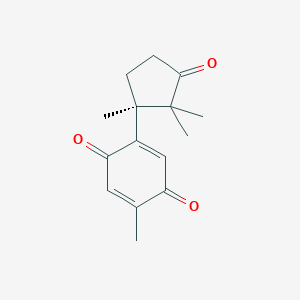


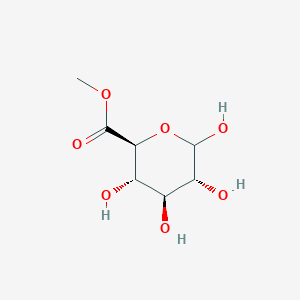


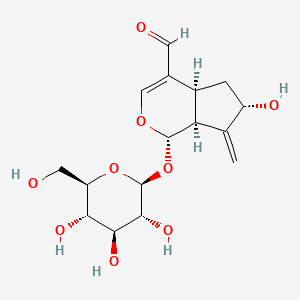

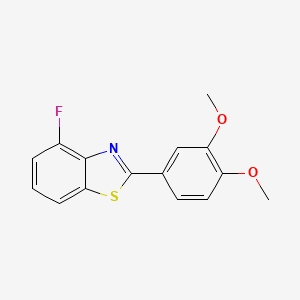
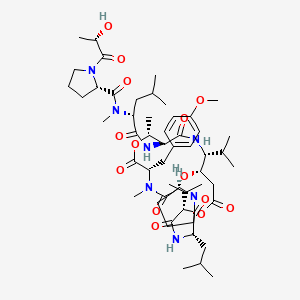
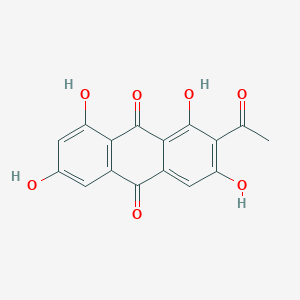
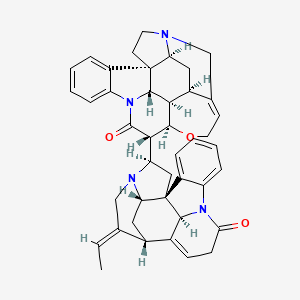
![(2E)-N-[(3S,4R)-3,4-dihydroxy-3-{(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopent-1-en-1-yl)amino]-7-oxohepta-1,3,5-trien-1-yl}-6-oxocyclohex-1-en-1-yl]-2,4-dimethyloct-2-enamide](/img/structure/B1249812.png)
